DHPs are typically synthesized via Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and an ammonia source [, , , ]. Modifications and variations of this reaction have been developed to synthesize a wide range of DHP derivatives with specific substituents to optimize their pharmacological properties.
The 1,4-dihydropyridine ring in DHPs adopts a flattened boat conformation []. The conformation of the substituents on the dihydropyridine ring, particularly at positions 3 and 5, significantly influences their pharmacological activity. X-ray crystallography studies have provided valuable insights into the structural features and conformational preferences of various DHP derivatives [, , , , , , ].
Many DHPs act as calcium channel blockers, primarily targeting L-type calcium channels. They bind to a specific site on the calcium channel, preventing the influx of calcium ions into cells. This inhibition of calcium influx leads to vasodilation, making them useful in treating hypertension and other cardiovascular diseases [, , , ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6